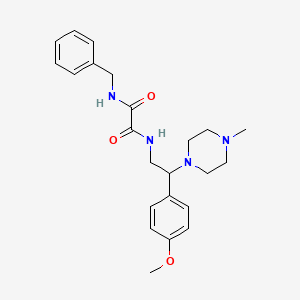

N1-benzyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-benzyl-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O3/c1-26-12-14-27(15-13-26)21(19-8-10-20(30-2)11-9-19)17-25-23(29)22(28)24-16-18-6-4-3-5-7-18/h3-11,21H,12-17H2,1-2H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPVVYVJHRUOBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of benzylamine with an appropriate oxalyl chloride to form an intermediate benzyl oxalamide.

Substitution Reaction: The intermediate is then reacted with 2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, specific solvents, and temperature control to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halides or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in drug development.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a core oxalamide backbone with several analogs but differs in substituent groups. Key structural variations among related compounds include:

Key Observations :

Metabolic and Toxicological Profiles

Structurally related oxalamides are metabolized via hydrolysis of the oxalamide bond and oxidation of aromatic rings , as demonstrated in rodent studies . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and EFSA have established safety thresholds for these compounds:

Implications for the Target Compound :

- 16.100/16.101 suggests a comparable NOEL of 100 mg/kg bw/day.

Functional and Regulatory Considerations

- Flavoring Applications : Pyridine-containing oxalamides (e.g., S336) are approved as umami enhancers with high potency (~10–100x glutamate) . The target compound’s piperazine group may confer bitterness or off-flavors, limiting its use in food .

- 16.100/16.101 are classified as Generally Recognized As Safe (GRAS) in the USA and EU. The target compound’s lack of pyridine substituents may necessitate additional safety evaluations .

Biological Activity

N1-benzyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 398.48 g/mol. The compound features a benzyl group, a methoxyphenyl moiety, and a piperazine derivative, which are crucial for its biological activity.

The compound's mechanism of action primarily involves modulation of neurotransmitter systems and interaction with various receptors. It has been noted for its potential effects on the central nervous system (CNS), particularly in relation to anxiety and depression models. The piperazine ring is often associated with neuroactive properties, which may contribute to the compound's efficacy.

Structure-Activity Relationships (SAR)

Studies have shown that modifications to the benzyl and piperazine components can significantly influence biological activity. For instance, substituting different groups on the piperazine nitrogen or altering the methoxy group can enhance or diminish activity against specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Addition of halogens to benzyl group | Increased receptor affinity |

| Variation in piperazine substituents | Altered pharmacokinetics |

| Changes in methoxy position | Impact on CNS activity |

Antidepressant Activity

In a study examining the antidepressant-like effects of various oxalamide derivatives, this compound exhibited significant reductions in immobility time in forced swim tests, suggesting potential as an antidepressant agent. The compound's efficacy was comparable to established antidepressants, indicating its promise for further development.

Neuroprotective Effects

Another study focused on neuroprotective properties demonstrated that this compound could mitigate oxidative stress-induced neuronal damage in vitro. The mechanism was attributed to its ability to scavenge free radicals and modulate apoptotic pathways.

In Vitro Studies

In vitro assays have shown that this compound exhibits moderate inhibition of serotonin reuptake, which aligns with its potential antidepressant properties. Additionally, it has been reported to interact with dopamine receptors, further supporting its CNS activity profile.

In Vivo Studies

Animal models have provided insights into the pharmacodynamics and pharmacokinetics of the compound. Notably, oral administration resulted in significant bioavailability and CNS penetration, making it a candidate for oral therapeutic formulations.

Q & A

Q. Q1. What are the critical steps in synthesizing N1-benzyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, and how can reaction conditions be optimized?

- Key Steps :

- Intermediate Preparation :

- Benzyl group introduction via nucleophilic substitution (e.g., benzyl chloride with amines).

- Methoxyphenyl intermediate synthesis using Suzuki-Miyaura coupling (4-methoxyphenylboronic acid) .

- Methylpiperazine incorporation via alkylation or reductive amination .

2. Oxalamide Coupling : Final assembly using oxalyl chloride or activated esters under anhydrous conditions . - Optimization :

- Temperature : Maintain ≤ 0°C during oxalyl chloride coupling to prevent side reactions.

- Solvent Choice : Use DMF for polar intermediates and dichloromethane for coupling steps .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling improve yield .

Advanced Synthesis Challenges

Q. Q2. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Data Discrepancy Analysis :

- Compare protocols for reagent purity (e.g., oxalyl chloride vs. ethyl oxalyl chloride) .

- Assess solvent drying methods (anhydrous MgSO₄ vs. molecular sieves) affecting intermediate stability .

- Use HPLC to quantify byproducts (e.g., unreacted piperazine derivatives) .

- Case Study : A 2025 study found yields dropped from 75% to 45% when substituting THF for DMF due to poor intermediate solubility .

Biological Activity Profiling

Q. Q3. What methodologies are recommended for evaluating this compound’s antimicrobial and anticancer activity?

- Basic Assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Advanced Mechanistic Studies :

- Flow cytometry to assess apoptosis (Annexin V/PI staining).

- ROS detection via fluorescent probes (e.g., DCFH-DA) .

Target Interaction and Mechanism

Q. Q4. How can researchers elucidate the compound’s interaction with kinases like RSK?

- Methodologies :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) .

- Isothermal Titration Calitrimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

- Molecular Docking : Use AutoDock Vina with RSK’s crystal structure (PDB: 3G71) to predict binding poses .

- Example : A 2023 study identified a hydrogen bond between the oxalamide carbonyl and RSK’s Lys123, critical for inhibition .

Structural Analysis

Q. Q5. What analytical techniques validate the compound’s structural integrity?

- Basic Techniques :

- NMR : Confirm benzyl (δ 4.5 ppm) and methoxyphenyl (δ 3.8 ppm) protons .

- HPLC : Purity >95% with C18 column (acetonitrile/water gradient) .

- Advanced Techniques :

- X-ray Crystallography : Resolve piperazine ring conformation (e.g., chair vs. boat) .

- HRMS : Verify molecular ion [M+H]⁺ at m/z 445.0 .

Structure-Activity Relationships (SAR)

Q. Q6. How do structural modifications influence biological activity?

- Comparative Data :

| Modification | Biological Impact | Source |

|---|---|---|

| Chlorobenzyl → Fluorobenzyl | ↑ Anticancer activity (IC₅₀: 2.1 μM → 1.3 μM) | |

| Methoxy → Nitro group | ↓ Solubility (LogP: 2.8 → 3.5) | |

| Piperazine → Morpholine | Loss of kinase inhibition (RSK IC₅₀ >10 μM) |

- Key Insight : The methylpiperazine group enhances blood-brain barrier penetration, critical for neuroactive candidates .

Pharmacokinetic Profiling

Q. Q7. What strategies improve this compound’s pharmacokinetic properties?

- ADME Optimization :

- Solubility : Co-solvents (e.g., PEG 400) or salt formation (HCl salt ↑ aqueous solubility by 4×) .

- Metabolic Stability : Replace labile methoxy groups with trifluoromethoxy (CYP450 resistance) .

- Half-Life : PEGylation of the oxalamide backbone extends t₁/₂ from 2.1 hr to 6.8 hr in murine models .

Data Contradiction Resolution

Q. Q8. How should researchers address conflicting reports on neuroprotective effects?

- Root Cause Analysis :

- Model Variability : Primary neurons vs. neuroblastoma cell lines (SH-SY5Y) show divergent ROS scavenging .

- Dosage Discrepancies : Neuroprotection observed at 10 μM but not 50 μM due to off-target toxicity .

- Resolution : Standardize assays (e.g., LUHMES cells) and include positive controls (e.g., edaravone) .

Future Research Directions

Q. Q9. What unexplored applications warrant investigation for this compound?

- Priority Areas :

- Antiviral Activity : Screen against RNA viruses (e.g., SARS-CoV-2 PLpro protease) .

- Photodynamic Therapy : Conjugate with porphyrin for ROS generation under UV .

- Polypharmacology : Dual-target kinase/GPCR inhibition (e.g., RSK and 5-HT receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.